N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a substituted imidazole derivative characterized by a central imidazole ring with a 4-chlorophenyl group at position 1, a 4-methoxyphenyl group at position 5, and a thioacetamide side chain substituted with a 4-chlorophenyl group.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2S/c1-31-21-12-2-16(3-13-21)22-14-27-24(29(22)20-10-6-18(26)7-11-20)32-15-23(30)28-19-8-4-17(25)5-9-19/h2-14H,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSDMDZSCARHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several imidazole derivatives, differing primarily in substituent groups and side chains. Key analogues include:
Key Observations :
Comparison of Yields and Conditions :
- Target Compound: Similar to the synthesis of compound 2 in , which achieved an 85% yield using ethanol reflux with sodium acetate .
- Analogues :
Q & A
Basic: What are the common synthetic routes for synthesizing N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide?
Answer:
The synthesis involves multi-step reactions:
- Imidazole ring formation : Cyclization of precursors (e.g., substituted phenylglyoxals or amidines) under acidic or basic conditions.
- Thioacetamide linkage : Nucleophilic substitution between a thiol-containing imidazole intermediate and 2-chloro-N-(4-chlorophenyl)acetamide.
- Purification : Chromatography (e.g., column or HPLC) or recrystallization to achieve >95% purity.
Key reagents include potassium carbonate for deprotonation and solvents like DMF or THF. Reaction progress is monitored via TLC or LC-MS .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates.
- Inert atmosphere : Nitrogen purging prevents oxidation of sulfur-containing intermediates.
- Continuous flow reactors : Improve scalability and reduce reaction time compared to batch methods .
Basic: What spectroscopic and analytical methods confirm the compound’s structural identity?
Answer:
- FT-IR : Confirms thioether (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and methoxy group (δ 3.8 ppm).
- ¹³C NMR : Carbonyl (δ ~170 ppm) and imidazole carbons (δ ~140–150 ppm).
- LC-MS : Validates molecular weight (e.g., m/z 483.9 for [M+H]⁺) .
Advanced: How can computational modeling predict the compound’s biological interactions?
Answer:
- Molecular docking : Simulates binding to targets (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with methoxyphenyl and hydrophobic interactions with chlorophenyl groups.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity.
- DFT calculations : Predict reactive sites (e.g., sulfur atom in thioacetamide) for derivatization .
Basic: What in vitro assays evaluate the compound’s biological activity?
Answer:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Enzyme inhibition : IC₅₀ determination via spectrophotometry (e.g., COX-2 inhibition at 280 nm) .
Advanced: How are in vivo pharmacokinetic studies designed to assess therapeutic potential?
Answer:
- Rodent models : Intravenous/oral administration to measure bioavailability (e.g., AUC via LC-MS/MS).
- Tissue distribution : Radiolabeled compound tracking in organs (e.g., liver, kidneys).
- Toxicity profiling : Histopathology and serum biomarkers (ALT, creatinine) after 28-day exposure .
Data Contradiction: How to resolve discrepancies in bioactivity data among structural analogs?
Answer:
- Meta-analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) across studies.
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Purity validation : Verify analogs via HPLC (>98% purity) to exclude impurities as confounding factors .
Structure-Activity Relationship (SAR): Which structural features enhance target selectivity?
Answer:
- Chlorophenyl groups : Increase lipophilicity (logP ~3.5), enhancing membrane permeability.
- Methoxyphenyl moiety : Forms hydrogen bonds with catalytic residues (e.g., COX-2 Tyr355).
- Thioacetamide flexibility : Adjusts binding pocket accommodation versus rigid analogs .
Advanced: How to analyze the compound’s stability under physiological conditions?
Answer:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via LC-MS.
- Metabolite identification : Liver microsome assays detect oxidative metabolites (e.g., sulfoxide derivatives).
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics .
Basic: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization for cost efficiency.
- Byproduct control : Optimize stoichiometry (e.g., 1.2 eq. of 2-chloroacetamide) to minimize disulfide byproducts.
- Solvent recovery : Implement distillation for DMF reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
